4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol
Description
Properties
IUPAC Name |
4-phenyl-3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N5OS/c34-27-25(24(19-10-3-1-4-11-19)22-15-7-8-16-23(22)30-27)35-28-32-31-26(20-12-9-17-29-18-20)33(28)21-13-5-2-6-14-21/h1-18H,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIQPBPZBNBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=NN=C(N4C5=CC=CC=C5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365330 | |
| Record name | ST045607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6123-95-1 | |
| Record name | ST045607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the quinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
QTZ has demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of triazole compounds exhibit potent antifungal activity. The inclusion of the pyridine and quinoline moieties in QTZ enhances its interaction with biological targets, potentially leading to new antifungal agents effective against resistant strains .
Anticancer Properties
Research indicates that QTZ and its analogs may possess anticancer activities. The triazole ring is known to interfere with cancer cell proliferation. A study highlighted the synthesis of triazole-based compounds that showed cytotoxic effects on human cancer cell lines, suggesting that QTZ could be a candidate for further development as an anticancer drug .
Enzyme Inhibition
QTZ has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, the inhibition of certain kinases by triazole derivatives has been documented, which could lead to therapeutic strategies in treating diseases such as diabetes and cancer. The structural features of QTZ allow it to bind effectively to enzyme active sites, thereby modulating their activity .
Agricultural Applications
Herbicidal Activity
Triazole compounds are recognized for their herbicidal properties. QTZ's structural characteristics may contribute to its efficacy as a herbicide. Experimental results suggest that compounds similar to QTZ can inhibit weed growth by disrupting specific biochemical pathways in plants, making them valuable in agricultural applications .
Fungicides
The antifungal properties of QTZ also extend to agricultural uses. It can be developed into fungicides that protect crops from fungal infections. The mechanism of action often involves the disruption of fungal cell wall synthesis or interference with metabolic processes essential for fungal growth .
Materials Science Applications
Coordination Complexes
QTZ can serve as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes exhibit unique electronic and optical properties, making them suitable for applications in catalysis and materials science. For instance, studies have synthesized cadmium and mercury complexes using QTZ derivatives, showcasing their potential in developing new materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Quinoline/Pyridine Cores
Compound A : 5-[2-(4-Methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structure: Similar triazole-quinoline scaffold but with a 4-methylphenyl substituent on the quinoline.
Compound B : 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- Structure : Replaces pyridin-3-yl with pyridin-4-yl on the triazole ring.
- Activity : Alkylated derivatives (e.g., compound 12 in ) showed broad-spectrum antibacterial activity against S. aureus and E. coli, highlighting the importance of pyridine orientation on target binding .
Compound C : 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
- Structure: Ethyl and fluorophenyl substituents instead of phenyl/quinoline groups.
Sulfanyl Linkage and Heterocyclic Diversity
- Sulfanyl-Methyl Bridge: Compounds like 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid () demonstrate that sulfanyl bridges enhance binding specificity, though the benzoic acid moiety introduces different solubility profiles compared to the quinolin-2-ol core .
- Oxadiazole vs.
Data Tables
Table 1: Structural and Activity Comparison
*Calculated based on formula C₃₁H₂₃N₅OS.
Table 2: Substituent Impact on Activity
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Triazole derivatives with pyridinyl groups (e.g., compound 9a in ) show marked activity against S. aureus and E. coli, suggesting the target compound’s pyridin-3-yl group may similarly enhance binding to bacterial enzymes .
- Synthesis Routes : Common methods include alkylation of triazole-thiols (e.g., ) and condensation reactions (), which are likely applicable to the target compound .
Biological Activity
4-Phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a quinoline core linked to a triazole moiety through a sulfanyl group, which is significant for its biological interactions.
Antimicrobial Activity
- Mechanism of Action : The triazole ring in this compound is known for its antimicrobial properties. Compounds containing triazoles have shown efficacy against various bacterial and fungal strains due to their ability to inhibit the synthesis of nucleic acids and interfere with cell wall integrity.
- Research Findings : A study indicated that related triazole compounds exhibited significant antifungal activity against Candida species and other pathogens. The presence of the pyridine and phenyl groups enhances the lipophilicity of the molecule, improving its membrane permeability and overall effectiveness against microbes .
Anticancer Activity
- Cytotoxic Effects : The compound has demonstrated promising cytotoxic effects in vitro against several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HT29) cell lines, showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanisms : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Studies have shown that compounds with similar structures can activate apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades .
Anticonvulsant Activity
- Efficacy in Models : Preliminary studies have indicated that this compound may possess anticonvulsant properties in animal models of epilepsy. It was evaluated using picrotoxin-induced seizures, where it demonstrated significant protective effects .
- Structure-Activity Relationship (SAR) : The presence of the pyridine ring is critical for enhancing anticonvulsant activity, as it may interact with neurotransmitter systems involved in seizure propagation.
Table 1: Biological Activities of this compound
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Candida albicans | 12.5 | |
| Anticancer | MCF-7 | 8.0 | |
| Anticancer | HT29 | 10.0 | |
| Anticonvulsant | Picrotoxin model | Not specified |
Case Studies
- Antimicrobial Study : In a comparative study on triazole derivatives, this compound was found to be among the top performers against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for further development .
- Cancer Research : A recent investigation into the apoptotic mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible pathway for inducing cell death through oxidative stress .
Q & A
Q. What are the recommended synthetic strategies for preparing 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol?
Methodological Answer: The synthesis involves modular assembly of the quinoline and triazole moieties. Key steps include:
- Quinoline Core Formation : Condensation of substituted anilines with ketones under acidic conditions, followed by cyclization.
- Triazole Synthesis : Cyclocondensation of thiosemicarbazides with nitriles or via Huisgen 1,3-dipolar cycloaddition.
- Sulfanyl Linkage : Reacting the quinoline-thiol intermediate with a halogenated triazole derivative under basic conditions (e.g., K₂CO₃ in DMF).
Critical Considerations : - Use reflux in xylene (120–140°C) for high-yield cyclization, as demonstrated in triazole syntheses .
- Purify intermediates via recrystallization (methanol/ethanol) to avoid side products .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR for quinoline (δ 7.5–8.5 ppm) and triazole (δ 8.0–8.5 ppm) proton environments. Compare with analogous quinoline-triazole hybrids .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
- X-ray Diffraction (XRD) : Resolve dihedral angles between aromatic rings (e.g., quinoline and triazole planes may form 15–50° angles) to confirm spatial arrangement .
Advanced Research Questions
Q. How can contradictory biological activity data for triazole-quinoline hybrids be resolved?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Address this by:
- Systematic SAR Studies : Compare analogs with varying substituents (e.g., pyridinyl vs. phenyl on the triazole) to isolate pharmacophore contributions.
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, triazole-linked quinolines in showed variable activity depending on electron-withdrawing groups.
- Computational Validation : Perform molecular docking to assess binding affinity consistency across reported targets (e.g., kinase enzymes) .
Q. What mechanistic insights explain the sulfanyl group’s role in modulating reactivity?
Methodological Answer: The sulfanyl (-S-) linker influences electronic and steric properties:
- Electronic Effects : The sulfur atom enhances electron density on the triazole, stabilizing charge-transfer interactions. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps).
- Steric Considerations : XRD data (e.g., ) shows sulfanyl groups introduce torsional strain (15–50° dihedral angles), affecting conformational flexibility.
- Reactivity : The sulfanyl group can undergo oxidation to sulfoxide/sulfone derivatives, altering solubility and bioactivity. Monitor via TLC or LC-MS during stability studies .
Methodological Notes
- Contradiction Management : When XRD and NMR data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to resolve .
- Synthesis Optimization : Replace chloranil () with greener oxidants (e.g., DDQ) to improve sustainability without sacrificing yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
